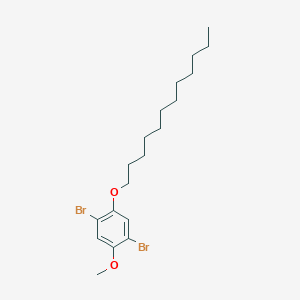
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is a chemical compound known for its unique structure and diverse applications. This compound features a pyrazinone core with hydroxyethyl and diphenyl substituents, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one typically involves the reaction of chalcone epoxide with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the diphenyl groups may engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
- 4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Comparison: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is unique due to its pyrazinone core, which distinguishes it from similar pyrazole derivatives. This structural difference can result in varied chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Eigenschaften
CAS-Nummer |
139459-71-5 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C18H16N2O2/c21-12-11-20-16(22)13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13,21H,11-12H2 |
InChI-Schlüssel |
UJXUOXONMZVBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)C=N2)CCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


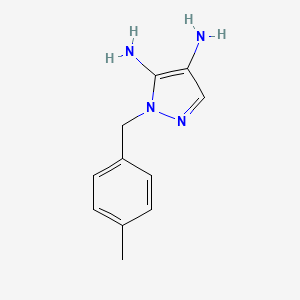
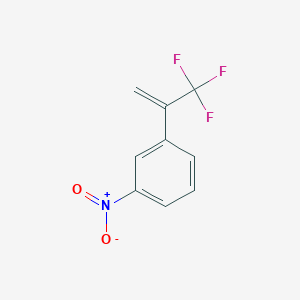



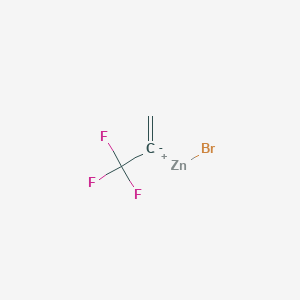
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
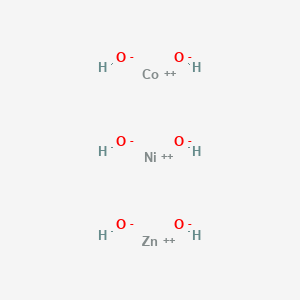
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)



